Deltibant

Description

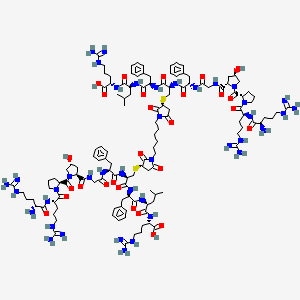

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[(3S)-1-[6-[(3R)-3-[(2R)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C128H194N40O28S2/c1-71(2)55-85(105(177)155-83(121(193)194)41-25-49-147-127(139)140)157-109(181)89(59-75-33-15-9-16-34-75)159-111(183)91(161-107(179)87(57-73-29-11-7-12-30-73)151-99(171)65-149-113(185)95-61-77(169)67-167(95)117(189)93-43-27-53-163(93)115(187)81(39-23-47-145-125(135)136)153-103(175)79(129)37-21-45-143-123(131)132)69-197-97-63-101(173)165(119(97)191)51-19-5-6-20-52-166-102(174)64-98(120(166)192)198-70-92(112(184)160-90(60-76-35-17-10-18-36-76)110(182)158-86(56-72(3)4)106(178)156-84(122(195)196)42-26-50-148-128(141)142)162-108(180)88(58-74-31-13-8-14-32-74)152-100(172)66-150-114(186)96-62-78(170)68-168(96)118(190)94-44-28-54-164(94)116(188)82(40-24-48-146-126(137)138)154-104(176)80(130)38-22-46-144-124(133)134/h7-18,29-36,71-72,77-98,169-170H,5-6,19-28,37-70,129-130H2,1-4H3,(H,149,185)(H,150,186)(H,151,171)(H,152,172)(H,153,175)(H,154,176)(H,155,177)(H,156,178)(H,157,181)(H,158,182)(H,159,183)(H,160,184)(H,161,179)(H,162,180)(H,193,194)(H,195,196)(H4,131,132,143)(H4,133,134,144)(H4,135,136,145)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)/t77-,78-,79-,80-,81+,82+,83+,84+,85+,86+,87+,88+,89-,90-,91+,92+,93+,94+,95+,96+,97-,98+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYFMHGTOPVMR-WQVVEKGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC2CC(=O)N(C2=O)CCCCCCN3C(=O)CC(C3=O)SCC(C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)C9CC(CN9C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CS[C@@H]2CC(=O)N(C2=O)CCCCCCN3C(=O)C[C@@H](C3=O)SC[C@@H](C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)[C@@H]9C[C@H](CN9C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCCNC(=N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H194N40O28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2805.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140661-97-8 | |

| Record name | Deltibant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140661978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELTIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6151J4V7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Deltibant: an Investigational Bradykinin B2 Receptor Antagonist in Biomedical Research

Historical Context of Bradykinin (B550075) B2 Receptor Antagonism Research

The kallikrein-kinin system plays a significant role in various physiological and pathophysiological processes, including the regulation of circulation, inflammation, pain, and shock. nih.gov This system involves kinins, primarily bradykinin (BK), which exert their effects through specific receptors. Two main types of kinin receptors have been identified: bradykinin B1 receptor (B1R) and bradykinin B2 receptor (B2R). nih.gov

The B2 receptor is constitutively expressed in various tissues and is responsible for mediating most of the physiological actions of kinins. nih.govpatsnap.com These actions include vasodilation, increased vascular permeability, smooth muscle contraction, and pain mediation. ontosight.ai In contrast, B1 receptors are typically induced under inflammatory conditions or tissue injury, suggesting their involvement in inflammation and nociception. nih.gov

Given the diverse roles of bradykinin and the B2 receptor in mediating inflammatory responses and other pathological conditions, research into bradykinin B2 receptor antagonists has been pursued for potential therapeutic applications. The goal of developing B2 receptor antagonists is to block the effects of excessive or inappropriate bradykinin activation. Early efforts in this field often focused on peptide-based antagonists. nih.govmdpi.com However, these initial peptide antagonists often faced limitations such as low potency, poor in vivo stability, and lack of oral bioavailability. mdpi.comfrontiersin.org The development of non-peptide antagonists later aimed to overcome some of these challenges. nih.govmdpi.com

Discovery and Development of Deltibant (CP-0127, SB 238592, Bradycor) as a Research Compound

This compound, also known by the code names CP-0127, SB 238592, and the proprietary name Bradycor, is a synthetic peptide that emerged from research into bradykinin B2 receptor antagonists. ontosight.ai It is a specific antagonist of the bradykinin B2 receptor. ontosight.ai

The chemical name for this compound is D-arginyl-L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-glycyl-L-phenylalanyl-L-cysteinyl-D-phenylalanyl-L-leucyl-L-arginine, 7,7'-bis(sulfide) with (2R,2'S)-N,N'-hexamethylenebis(2-mercaptosuccinimide) hexahydrochloride. ontosight.ai It is a complex peptide structure.

This compound acts by competitively inhibiting the binding of bradykinin to the B2 receptor. ontosight.ai This mechanism of action aims to reduce the downstream effects of bradykinin activation, such as increased vascular permeability, smooth muscle contraction, and pain signaling. ontosight.ai

As a research compound, this compound has been investigated in various studies to explore the therapeutic potential of blocking the bradykinin B2 receptor in conditions where bradykinin is believed to play a detrimental role. Early studies explored its use in conditions like septic shock, where excessive bradykinin release contributes to hypotension and organ dysfunction. ontosight.ainih.gov this compound was evaluated in clinical studies, including a phase II trial in patients with severe traumatic brain injury (TBI) and a trial in patients with systemic inflammatory response syndrome (SIRS) and presumed sepsis. nih.govnih.gov

The development and study of this compound as a research compound contributed to the understanding of the role of bradykinin B2 receptors in various pathological states and the potential of B2 receptor antagonists as therapeutic agents. Although this compound itself did not proceed to widespread clinical use, the research conducted with it, along with other peptide and subsequently developed non-peptide B2 antagonists, has been valuable in advancing the field of kinin receptor pharmacology. nih.govfrontiersin.org

Molecular and Cellular Pharmacodynamics of Deltibant

Elucidation of Bradykinin (B550075) B2 Receptor (BDKRB2) as a Primary Target

The Bradykinin B2 receptor (BDKRB2), encoded by the BDKRB2 gene in humans, is a key target for Deltibant wikipedia.orggenecards.org. BDKRB2 is a G protein-coupled receptor (GPCR) that is widely and constitutively expressed in various healthy tissues nih.govmdpi.com. It mediates numerous physiological responses to bradykinin and kallidin (B13266), the primary endogenous ligands of the kallikrein-kinin system nih.govmdpi.com. These responses include vasodilation, increased vascular permeability, smooth muscle contraction, and pain fiber stimulation wikipedia.orgmdpi.com. Research has identified this compound as an antagonist of the bradykinin B2 receptor nih.govpharvaris.com.

Mechanism of Action: Competitive Antagonism at B2 Receptors

This compound functions as a competitive antagonist at BDKRB2 pharvaris.com. This means it binds to the same receptor site as the endogenous ligands, such as bradykinin, thereby preventing their binding and subsequent receptor activation. By occupying the B2 receptor, this compound blocks the normal signaling cascade initiated by bradykinin.

Receptor Binding Kinetics and Affinity Studies

Studies investigating the interaction between ligands and the bradykinin B2 receptor have provided insights into the binding characteristics relevant to antagonists like this compound. The affinity of bradykinin for the human B2 receptor has been reported with KD values in the nanomolar range in various cell lines nih.gov. While specific detailed binding kinetics and affinity data for this compound across a wide range of studies were not extensively available in the search results, the classification of this compound as a B2 receptor antagonist implies that it possesses sufficient affinity for the receptor to effectively compete with endogenous agonists nih.govpharvaris.com. The development of potent B2 receptor antagonists has been a focus, with compounds demonstrating high affinity for human B2 receptors researchgate.net. Ligand-receptor binding kinetics, including association and dissociation rates, are crucial determinants of a drug's pharmacological profile and can influence the duration and effectiveness of receptor blockade biorxiv.orgnih.gov.

Ligand-Receptor Interaction Dynamics

Downstream Signaling Pathway Modulation by this compound

Activation of the bradykinin B2 receptor typically couples to G proteins, primarily Gq and Gi wikipedia.orggenecards.orgebi.ac.uk. This coupling initiates intracellular signaling cascades that mediate the physiological effects of bradykinin wikipedia.orggenecards.orgebi.ac.uk. As a B2 receptor antagonist, this compound modulates these downstream pathways by preventing receptor activation.

Inhibition of Intracellular Calcium Mobilization

One of the key signaling pathways activated by BDKRB2 is the phosphatidylinositol-calcium second messenger system genecards.orgrndsystems.com. Upon bradykinin binding, the activated receptor, often coupled to Gq, stimulates phospholipase C (PLC) wikipedia.orgyoutube.com. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) youtube.comyoutube.com. IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium youtube.comyoutube.com. This increase in intracellular calcium is a critical step in mediating many of bradykinin's effects, including smooth muscle contraction and vasodilation ebi.ac.ukresearchgate.net. By competitively blocking bradykinin binding to BDKRB2, this compound inhibits this cascade, thereby preventing the increase in intracellular calcium mobilization nih.gov. Studies on B2R antagonists have shown their ability to block intracellular calcium mobilization activity nih.gov.

Regulation of Secondary Messenger Systems (e.g., IP3, DAG, NO pathway)

Beyond calcium mobilization, BDKRB2 activation also impacts other secondary messenger systems, including the IP3, DAG, and nitric oxide (NO) pathways wikipedia.orgebi.ac.ukyoutube.com. As mentioned, IP3 and DAG are direct products of PLC activity downstream of B2 receptor activation youtube.comyoutube.com. DAG, along with calcium, can activate protein kinase C (PKC), which phosphorylates various downstream targets youtube.com. Furthermore, BDKRB2 activation in endothelial cells can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide researchgate.net. NO is a crucial signaling molecule involved in vasodilation and other processes researchgate.net. By antagonizing BDKRB2, this compound disrupts these signaling pathways. It inhibits the production of IP3 and DAG by preventing PLC activation and consequently interferes with PKC signaling youtube.com. Similarly, by blocking the receptor, this compound is expected to attenuate the activation of eNOS and the subsequent production of NO that would normally be stimulated by bradykinin binding researchgate.net. Research indicates that B2 receptor antagonists can block intracellular calcium mobilization, a process intimately linked to the IP3 and DAG pathways nih.gov.

Interaction with the Kallikrein-Kinin System (KKS) Components

The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade involved in the generation and degradation of kinin peptides, primarily bradykinin and kallidin. dovepress.comscielo.br The KKS plays roles in various physiological and pathological processes, including blood pressure regulation, inflammation, pain, and vascular permeability. ontosight.aidovepress.comscielo.br

The system is initiated by the activation of factor XII (FXII), which leads to the release of plasma kallikrein (PK) from prekallikrein. frontiersin.orgfrontiersin.org Plasma kallikrein then cleaves high molecular weight kininogen (HMWK) to release bradykinin. frontiersin.orgfrontiersin.orgoup.com Tissue kallikreins also cleave kininogens (both HMWK and low molecular weight kininogen, LMWK) to produce kallidin. scielo.brfrontiersin.orgoup.com Bradykinin and kallidin are the primary agonists for the B2 receptor. mdpi.commdpi.comnih.gov

Kinin peptides are rapidly degraded by kininases, including kininase II (angiotensin I-converting enzyme, ACE) and carboxypeptidase N (kininase I), which cleave C-terminal arginine residues to form des-Arg9-bradykinin and des-Arg10-kallidin, respectively. mdpi.comdovepress.comashpublications.orgfrontiersin.org These des-Arg metabolites are the preferred agonists for the B1 receptor. mdpi.commdpi.comashpublications.orgfrontiersin.org

This compound's primary interaction with the KKS is through its antagonism of the bradykinin B2 receptor, which is a key effector of the system's downstream effects. ontosight.aincats.ioresearchgate.net By blocking B2 receptor activation, this compound mitigates the biological responses mediated by bradykinin and kallidin. ontosight.ai

Research has explored the role of the KKS in various conditions, including septic shock, traumatic brain injury, and inflammatory diseases, where excessive kinin production and B2 receptor activation contribute to pathology. ontosight.aimdpi.comfrontiersin.orgncats.ioresearchgate.net Studies have investigated the potential therapeutic benefits of inhibiting the KKS, often by targeting the kinin receptors. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net

While this compound directly targets the B2 receptor, its use in conditions involving KKS dysregulation highlights the interconnectedness of the system. For example, in traumatic brain injury, the KKS is implicated in edema formation, inflammation, and thrombosis, and B2 receptor antagonists like this compound have been investigated for their potential to mitigate these effects. mdpi.comfrontiersin.orgncats.io

Data regarding this compound's influence on the levels or activity of other KKS components (e.g., kallikreins, kininogens, kininases) were not specifically detailed in the provided search results. Its mechanism of action focuses on blocking the receptor rather than directly modulating the enzymes or precursors of the system.

Here is a summary of key interactions within the KKS relevant to this compound's action:

| Component | Role in KKS | Interaction with this compound |

| Kininogens (HMWK/LMWK) | Precursors of kinin peptides. dovepress.comscielo.br | No direct interaction reported. |

| Kallikreins (Plasma/Tissue) | Enzymes that cleave kininogens to release bradykinin and kallidin. scielo.brfrontiersin.orgfrontiersin.org | No direct interaction reported. |

| Bradykinin (BK) | Primary agonist for the B2 receptor. mdpi.commdpi.comnih.gov | Action at B2 receptor is competitively inhibited by this compound. ontosight.ai |

| Kallidin (Lys-BK) | Agonist for the B2 receptor. mdpi.comnih.gov | Action at B2 receptor is competitively inhibited by this compound. |

| Kininases (ACE/Carboxypeptidase N) | Enzymes that degrade kinins. mdpi.comdovepress.comashpublications.orgfrontiersin.org | No direct interaction reported. |

| B2 Receptor | Constitutively expressed receptor activated by BK and kallidin. mdpi.comnih.govulaval.camdpi.com | Targeted and antagonized by this compound. ontosight.aipatsnap.com |

| B1 Receptor | Inducible receptor activated by des-Arg kinins. mdpi.commdpi.comashpublications.orgfrontiersin.org | No direct interaction reported (this compound is a B2 antagonist). |

Preclinical Pharmacological Characterization of Deltibant

In Vitro Studies of Bradykinin (B550075) B2 Receptor Modulation

In vitro investigations have provided insights into how Deltibant interacts with the bradykinin B2 receptor at the cellular and molecular levels. The bradykinin B2 receptor is constitutively expressed in various tissues and plays a key role in mediating the effects of bradykinin, including vasodilation, increased vascular permeability, smooth muscle contraction, and pain sensation. mdpi.comnih.govnih.govslideshare.netresearchgate.net

Cell-Based Functional Assays (e.g., smooth muscle contraction, vascular permeability)

Cell-based functional assays are crucial for understanding the biological effects of this compound. Bradykinin is known to induce smooth muscle contraction and increase vascular permeability, effects mediated predominantly through the B2 receptor. nih.govslideshare.netresearchgate.netnih.govtga.gov.au Studies utilizing isolated tissues or cell lines expressing the B2 receptor can assess this compound's ability to inhibit these bradykinin-induced responses. For instance, contractility assays using isolated human umbilical vein, which expresses B2 receptors at physiological density, have been employed to evaluate B2 receptor antagonists. nih.govnih.gov These assays can determine the potency, competitiveness, and specificity of the antagonist. nih.gov

Receptor Occupancy and Competition Binding Assays in Cell Lines

Competition binding assays are used to quantify the affinity of this compound for the bradykinin B2 receptor. These assays typically involve using a radiolabeled bradykinin analog (such as [³H]BK) that binds to the receptor and measuring the extent to which this compound can displace this binding. Studies using cell lines stably expressing recombinant human B2 receptors have demonstrated that this compound can fully inhibit the binding of [³H]BK. nih.gov The affinity is often expressed as a Kᵢ value, representing the inhibition constant. For example, in experiments with recombinant human B2 receptors, an internal reference antagonist, NPC 567, showed a Kᵢ value consistent with its reported affinity. nih.gov

| Compound | Receptor Type | Assay Type | Kᵢ Value (nM) | Citation |

| NPC 567 | Recombinant human B2 | Competition Binding | 7.2 | nih.gov |

| This compound | Recombinant human B2 | Competition Binding | Data not explicitly found in snippets for this compound, but indicated to fully inhibit binding | nih.gov |

Functional antagonism can also be assessed in cell lines by measuring the inhibition of bradykinin-induced intracellular signaling, such as calcium mobilization. Bradykinin binding to the B2 receptor triggers intracellular calcium release. nih.gov Assays measuring this calcium flux can determine the potency of antagonists in blocking the receptor's functional activation. For example, studies have measured the potency of compounds, including icatibant (B549190), in inhibiting bradykinin activation of recombinant human B2 receptors expressed in CHO cells using calcium mobilization assays. nih.gov

| Compound | Receptor Type | Assay Type | EC₅₀ Value (pM) for BK | pA₂ Value (Antagonist Potency) | Citation |

| Bradykinin | Recombinant human B2 | Calcium Mobilization | 6 | - | nih.gov |

| Icatibant | Recombinant human B2 | Calcium Mobilization | - | 8.06 (8.71 nM) | nih.gov |

| Compound 1 | Recombinant human B2 | Calcium Mobilization | - | 8.58 (2.63 nM) | nih.gov |

| Compound 2 | Recombinant human B2 | Calcium Mobilization | - | 9.02 (0.95 nM) | nih.gov |

| Compound 3 | Recombinant human B2 | Calcium Mobilization | - | 9.67 (0.21 nM) | nih.gov |

Effects on Bradykinin-Induced Cellular Responses (e.g., cytokine release, inflammatory mediators)

Bradykinin, acting via the B2 receptor, can stimulate the release of various inflammatory mediators and cytokines from different cell types, including macrophages and endothelial cells. researchgate.netresearchgate.netnih.gov This contributes to the inflammatory cascade. researchgate.netmdpi.com In vitro studies can investigate this compound's ability to attenuate these bradykinin-induced cellular responses. For instance, bradykinin-mediated signaling can activate the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and IL-2. researchgate.net While direct in vitro data for this compound's effects on cytokine release were not explicitly detailed in the provided snippets, the role of B2 receptor antagonists in potentially modulating these responses is a key area of investigation in understanding their anti-inflammatory properties. nih.govnih.gov

In Vivo Studies in Animal Models of Pathophysiological Conditions

In vivo studies are essential for evaluating the effects of this compound in complex biological systems and disease models. These studies aim to determine if the in vitro findings translate into therapeutic effects in living organisms.

Investigation in Systemic Inflammatory Response Models

The kallikrein-kinin system is activated in systemic inflammatory conditions, and bradykinin is considered an important mediator of edema, shock, and inflammation during conditions like sepsis. researchgate.net Animal models of systemic inflammation, such as those induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), are used to study the inflammatory response and evaluate potential therapeutic agents. researchgate.netwilliamharveyresearch.comsygnaturediscovery.com Studies have investigated the effects of bradykinin B2 receptor antagonists, including this compound (also referred to as CP-0127), in models of systemic inflammatory response syndrome (SIRS) and sepsis. researchgate.netbibliotekanauki.pl While some studies in animal models of Gram-negative sepsis have suggested that bradykinin B2 receptor antagonism might not have beneficial effects on edema, shock, or inflammatory markers, other research indicates that B2 receptor blockade can abolish the development of endotoxin-induced hypotension in rats. researchgate.net

Assessment in Models of Neurogenic Inflammation and Central Nervous System Injury

The kallikrein-kinin system is also implicated in neurogenic inflammation and injury to the central nervous system (CNS), including traumatic brain injury (TBI) and spinal cord injury (SCI). nih.govmdpi.comd-nb.info Bradykinin can contribute to increased vascular permeability and edema formation in the CNS following injury. mdpi.com Animal models of CNS injury, such as controlled cortical impact or weight drop models for TBI, are used to investigate the role of the kallikrein-kinin system and evaluate the efficacy of B2 receptor antagonists. mdpi.comd-nb.info Studies in animal models of systemic and CNS trauma have indicated that specific kinin antagonists are active. nih.gov this compound (CP-0127) has been evaluated in animal models of TBI. mdpi.comd-nb.infodntb.gov.ua While some experimental data in animal models of TBI have suggested beneficial effects of blocking B2R on neurological function and brain edema, the translation of these findings to clinical efficacy has been challenging. d-nb.infonih.govpatsnap.com

Role in Modulating Vascular Responses in Animal Models

Preclinical studies in animal models have explored this compound's effects on vascular responses, primarily those mediated by bradykinin. Bradykinin is a vasoactive peptide that exerts various physiological and pathological effects, including vasodilation and increased vascular permeability, primarily through the activation of the bradykinin B2 receptor. frontiersin.orgmdpi.compatsnap.com

Studies in anesthetized rats and rabbits demonstrated that this compound is a potent and selective inhibitor of the depressor response to bradykinin. ncats.io This depressor response is characterized by a fall in blood pressure, a known effect of bradykinin-induced vasodilation. researchgate.net By blocking the B2 receptor, this compound prevents bradykinin from eliciting this hypotensive effect.

The kinin-kallikrein system, which produces bradykinin, is involved in various processes, including the regulation of vascular tone and permeability. Dysregulation of this system and excessive bradykinin release can contribute to conditions like septic shock, where increased vascular permeability and hypotension are prominent features. ontosight.aibmj.com Preclinical investigations aimed to understand if this compound's B2 receptor antagonism could modulate these detrimental vascular changes in disease states.

Research has indicated that bradykinin, by binding to its B2 receptor on vascular endothelial cells, can dilate pre-capillary arteries, increase vascular permeability, and cause plasma extravasation. mdpi.com this compound's ability to block the B2 receptor suggests a mechanism by which it could counteract these effects, potentially reducing edema and stabilizing vascular function in conditions of excessive bradykinin activity.

Species selectivity in B2 receptor antagonism has been observed with some compounds. For instance, one study noted that while a specific compound (Compound 3) had high antagonist potency at human and cynomolgus monkey B2 receptors, it was significantly less potent at rat, mouse, and dog B2 receptors. frontiersin.org This highlights the importance of considering species differences when extrapolating findings from animal models to humans. This compound's potency and selectivity have been characterized in various preclinical settings. ncats.io

Studies on Bradykinin-Mediated Organ Dysfunction in Preclinical Settings

The role of bradykinin in mediating organ dysfunction in various pathological conditions, particularly those involving systemic inflammation and shock, has been investigated in preclinical models. This compound, as a bradykinin B2 receptor antagonist, has been utilized in these studies to explore the therapeutic potential of blocking bradykinin's actions.

In models of traumatic shock, where bradykinin plays a significant role in tissue injury, this compound has been shown to provide significant protection. ncats.io This protective effect may be linked to its ability to inhibit neutrophil-endothelial interaction and protect vascular endothelial function, both of which are compromised in shock states and contribute to organ damage. ncats.io

Bradykinin is considered an important mediator of edema, shock, and inflammation during sepsis. researchgate.net Preclinical studies in septic animal models have evaluated the effect of B2 receptor antagonism on these parameters. For example, B2 receptor inhibition has been reported to reverse LPS-induced shock in rats and mitigate hypotension and acute lung injury in pigs infused with Pseudomonas. researchgate.netnih.gov However, some studies in experimental sepsis models did not confirm beneficial effects of B2 receptor antagonism. researchgate.netnih.gov

The kinin-kallikrein system has also been implicated in cerebral edema following traumatic brain injury. ncats.io Treatment with this compound in preclinical settings appeared to alter the natural history of traumatic brain contusions by preventing secondary brain swelling. ncats.io This effect could be due to this compound acting on the cerebral vasculature to limit dysregulation of blood flow and brain swelling or on the blood-brain barrier to reduce cerebral edema. ncats.io

The following table summarizes some findings from preclinical studies involving bradykinin B2 receptor antagonism, including studies potentially relevant to this compound's mechanisms:

| Animal Model | Condition/Insult | Bradykinin B2 Receptor Antagonist Effect | Source |

| Anesthetized Rat and Rabbit | Bradykinin-induced depressor response | Potent and selective inhibition of depressor response. | ncats.io |

| Animal Models of Traumatic Shock | Tissue injury | Significant protection, potential inhibition of neutrophil-endothelial interaction and protection of vascular endothelial function. | ncats.io |

| Rat (LPS-induced shock) | Shock | Reversal of shock. | researchgate.netnih.gov |

| Pigs (Pseudomonas infusion) | Hypotension and acute lung injury | Mitigation of hypotension and acute lung injury. | researchgate.netnih.gov |

| Preclinical models of brain injury | Cerebral edema | Prevention of secondary brain swelling, potential effects on cerebral vasculature and blood-brain barrier. | ncats.io |

These preclinical findings suggest that this compound, through its antagonism of the bradykinin B2 receptor, can modulate vascular responses and potentially mitigate organ dysfunction in various animal models of disease where bradykinin plays a significant pathological role.

Structure Activity Relationship Sar and Analogue Research of Bradykinin B2 Receptor Antagonists

Structural Basis for B2 Receptor Affinity and Selectivity

Bradykinin (B550075) (BK), the natural agonist for the B2 receptor, is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. nih.govnih.govidrblab.net Deltibant is a modified peptide, reflecting efforts to transform the agonistic activity of bradykinin into antagonism and enhance desirable pharmacological properties. The full chemical name of this compound, D-arginyl-L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-glycyl-L-phenylalanyl-L-cysteinyl-D-phenylalanyl-L-leucyl-L-arginine, 7,7'-bis(sulfide) with (2R,2'S)-N,N'-hexamethylenebis(2-mercaptosuccinimide) hexahydrochloride, highlights its complex structure, including D-amino acids and a disulfide bridge formed via a linker. mims.comlabsolu.ca

Structure-activity relationship studies on bradykinin analogues have identified specific amino acid positions and modifications critical for B2 receptor interaction and the switch from agonist to antagonist activity. For instance, the replacement of Proline at position 7 of bradykinin with a D-phenylalanine residue is a key modification that confers antagonistic properties. uni.lu Further modifications, such as the substitution of Proline at position 3 with hydroxyproline (B1673980) (Hyp) and the extension of the N-terminal with a D-arginine residue, have been shown to improve the affinity of antagonists for the B2 receptor. uni.lu Acetylation of the N-terminal amine can help in reducing residual agonistic activity observed in some antagonists. uni.lu Combining these modifications, alongside changes like replacing Phenylalanine at position 8 with Leucine, has led to the development of potent full B2 receptor antagonists. uni.lu

Studies involving other potent peptide B2 antagonists, such as Icatibant (B549190) (HOE140), which incorporates unnatural amino acids like D-Tic and Oic at positions 7 and 8, suggest that these residues can induce specific conformational changes, potentially a C-terminal beta-turn, which are important for high binding affinity. nih.gov The selectivity of antagonists for the B2 receptor over the B1 receptor is also influenced by structural features that allow interaction with specific amino acid residues within the B2 receptor binding site, such as a hydrophobic pocket formed by Leu 114, Leu 201, Trp 256, and Phe 259, which are absent in the B1 receptor. uni.lu The presence of hydrogen bond accepting functionalities in antagonists can also contribute to potency through interactions with residues like Asn-107 in the B2 receptor. uni.lu

Design and Synthesis Strategies for Peptide-Based B2 Receptor Antagonists

The design and synthesis of peptide-based bradykinin B2 receptor antagonists involve strategic modifications of the native bradykinin sequence to achieve desired pharmacological profiles, including enhanced potency, selectivity, and stability. Solid-phase peptide synthesis is a fundamental technique employed in the creation of these analogues. tocris.com

Key design strategies include:

Amino Acid Substitutions: Replacing specific amino acids in the bradykinin sequence with natural or unnatural amino acids to alter receptor binding and activity. As noted, substitutions at positions 3, 7, and 8 are particularly important for conferring antagonism and improving affinity. uni.lunih.gov Analogue research has explored substitutions at positions 7 or 8 with residues like L-pipecolic acid (L-Pip), L-β2-isoproline (L-β2-iPro), or L-β3-homoproline (L-β3-hPro) to investigate their impact on antagonistic potency and tissue selectivity. wikipedia.org

N-Terminal and C-Terminal Modifications: Modifications at the termini, such as N-acetylation or the addition of D-amino acids at the N-terminus, are used to influence activity and stability. uni.lu

Incorporation of Unnatural Amino Acids: The inclusion of non-proteinogenic amino acids can introduce conformational constraints or novel interaction points, leading to improved affinity, selectivity, or metabolic stability. The use of D-Tic and Oic in Icatibant exemplifies this strategy. nih.gov

Cyclization or Linkers: The complex structure of this compound, with its disulfide bridge formed via a linker, suggests strategies aimed at rigidifying the peptide structure or linking different pharmacophores to enhance binding or create bifunctional molecules. mims.comlabsolu.caguidetopharmacology.org

Comparative Studies with Other Bradykinin Receptor Ligands

Comparative studies are essential for characterizing the pharmacological profile of bradykinin receptor ligands, including antagonists like this compound, relative to endogenous kinins and other synthetic ligands. Bradykinin (BK) and kallidin (B13266) (Lys-BK) are the primary endogenous agonists for the B2 receptor, while their des-Arg metabolites, des-Arg9-bradykinin and Lys-des-Arg9-bradykinin, preferentially activate the B1 receptor. nih.govnih.govidrblab.net this compound is characterized as a specific antagonist of the B2 receptor, indicating its preferential binding and inhibitory activity at this receptor subtype. wikipedia.org

Comparisons with other well-established B2 receptor antagonists, such as Icatibant (HOE140), are common in the literature to benchmark potency and efficacy. nih.govnih.gov These studies often involve in vitro functional assays using isolated tissues or cells expressing bradykinin receptors, as well as in vivo models. nih.govuni.luwikipedia.org

A notable aspect of comparative studies with B2 receptor antagonists is the observation of species-specific pharmacological profiles. nih.govinvivochem.cn The affinity and potency of antagonists can vary depending on the species from which the receptor is derived. uni.luinvivochem.cn Furthermore, studies using different isolated tissue preparations from the same species can reveal differential effects of antagonists, potentially suggesting the existence of B2 receptor subtypes or variations in downstream signaling pathways in different tissues. uni.luwikipedia.org For example, some analogues might show potent antagonism in one tissue assay but reduced potency or even partial agonism in another. wikipedia.org These comparative analyses provide valuable insights into the complexity of bradykinin receptor signaling and the nuances of antagonist interactions.

| Compound Name | Structural Modifications (relative to Bradykinin) | Observed Activity at B2 Receptor | Relevant Section |

| Bradykinin | Native sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | Agonist | 4.1, 4.3 |

| This compound | D-Arg at N-terminus, trans-4-Hyp at position 4, complex structure with disulfide bridge and linker | Antagonist | 4.1, 4.2, 4.3 |

| Icatibant (HOE140) | D-Arg at N-terminus, Hyp at position 3, Thi at position 5, D-Tic at position 7, Oic at position 8 | Potent Antagonist | 4.1, 4.2, 4.3 |

| [d-Arg0,Hyp3,Thi5,8,d-Phe7]BK | D-Arg at N-terminus, Hyp at position 3, Thi at positions 5 and 8, D-Phe at position 7 | Antagonist | 4.1, 4.2 |

| Bradykinin + D-Phe7 | D-Phe at position 7 | Antagonism conferred | 4.1 |

| Bradykinin + Hyp3 | Hyp at position 3 | Improved antagonist affinity | 4.1 |

| Bradykinin + N-terminal D-Arg | D-Arg at N-terminus | Improved antagonist affinity | 4.1 |

| Bradykinin + N-terminal Acetylation | Acetyl group at N-terminus | Reduced residual agonism | 4.1 |

| Bradykinin + Phe8Leu | Leu at position 8 | Contributes to potent antagonism | 4.1 |

| Bradykinin + L-Pip7 or L-Pip8 | L-Pip at position 7 or 8 | Varied antagonistic/agonistic activity depending on tissue | 4.2, 4.3 |

| Bradykinin + L-β2-iPro7 or L-β3-hPro7 | L-β2-iPro or L-β3-hPro at position 7 | Decreased potency | 4.2 |

Advanced Methodologies and Theoretical Frameworks in Deltibant Research

Application of Advanced Biochemical and Biophysical Techniques for Receptor Analysis

Understanding the interaction of Deltibant with its target receptors, primarily the bradykinin (B550075) B2 receptor, necessitates the use of advanced biochemical and biophysical techniques. These methods provide detailed insights into binding kinetics, thermodynamics, and structural aspects of the receptor-ligand complex.

Biophysical methods are crucial in the early drug discovery process for analyzing compound-target interactions. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Thermal Stability Assays (like Differential Scanning Fluorimetry - DSF), Microscale Thermophoresis (MST), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are utilized. nuvisan.com These techniques help to quantify binding affinities, kinetics, and thermodynamics, providing valuable data for understanding how this compound interacts with kinin receptors. nuvisan.comunivr.it For instance, ITC can measure the enthalpy, affinity, and stoichiometry of a binding interaction in a single experiment. univr.itnih.gov SPR allows for real-time monitoring of molecular interactions, providing kinetic and thermodynamic data. nuvisan.com Thermal shift assays like DSF can assess the thermal stability of a protein and how it is perturbed upon ligand binding, indicating interaction. nih.gov

Biochemical techniques, such as enzyme activity assays, can also be employed to measure the functional impact of this compound on receptor activity or downstream signaling pathways. nih.gov While the provided search results discuss these techniques in a general context of drug discovery and receptor analysis, their application to this compound specifically would involve characterizing its binding to and antagonism of kinin receptors using these advanced tools. This includes elucidating the structure and dynamics of molecular interactions and determining the energetics of drug-target interactions. nih.gov

Utilization of Genetically Modified Cellular and Animal Models

Genetically modified models are invaluable for studying the in vivo effects of kinin receptor antagonism and the role of these receptors in various physiological and pathological processes relevant to this compound's potential applications.

Genetically modified animal models, particularly rodents, have been widely used to study the pathogenesis of diseases and evaluate potential therapeutics. nih.gov These models can involve knock-in or knockout genes or proteins to mimic specific disease conditions or to ablate the function of target receptors, such as the bradykinin B1 or B2 receptors. researchgate.net For example, studies using B1 receptor knockout mice have shown protection against endotoxin-induced hypotension, while B2 receptor knockout mice also showed protection. researchgate.net B1 receptor transgenic rats have shown increased susceptibility to endotoxin (B1171834) shock. researchgate.net These models allow researchers to investigate the specific contributions of B1 and B2 receptors to disease development and progression and assess the efficacy of antagonists like this compound in systems where the kinin system is manipulated.

While the searches mention this compound being trialed in experimental TBI in rats, showing reduced brain edema and improved neurological function mdpi.com, and its use in a multicenter clinical trial for septic shock oup.com, the detailed application of genetically modified models specifically for this compound research is not explicitly detailed in the provided snippets. However, the general utility of such models in studying kinin receptor antagonists and the kallikrein-kinin system in infectious diseases and inflammation is well-documented. researchgate.netmdpi.comnih.gov Genetically modified cellular models, such as cell lines with altered kinin receptor expression, can also be used for in vitro studies to understand the cellular mechanisms of this compound action.

Computational Modeling and In Silico Approaches for Ligand Design

Computational modeling and in silico approaches play a significant role in drug discovery, including the design and optimization of ligands targeting specific receptors. These methods can predict drug-target interactions and guide the synthesis of novel compounds.

In silico methods, also known as Computer-Aided Drug Design (CADD), are crucial for identifying, designing, and optimizing potential drug candidates. jpionline.orgresearchgate.netfrontiersin.org Techniques such as molecular docking, molecular dynamics (MD simulations), and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used. jpionline.orgresearchgate.netfrontiersin.org Molecular docking facilitates the prediction of ligand-receptor interactions and aids in identifying potential drug candidates. jpionline.org MD simulations provide insights into the dynamic nature of these interactions. frontiersin.org QSAR models establish mathematical correlations between molecular descriptors and biological activities, which can guide the optimization of lead compounds. jpionline.org

These computational approaches can be applied to this compound research to understand its binding mode to kinin receptors, predict the binding affinity of potential new analogs, and design novel compounds with improved properties. jpionline.orgresearchgate.netfrontiersin.org While the provided search results discuss these methods in a general context of drug design and protein-ligand interactions jpionline.orgresearchgate.netfrontiersin.orgbioascent.compharmakonpress.grnih.gov, their specific application to this compound would involve using these tools to model this compound's interaction with bradykinin receptors and potentially design new kinin receptor antagonists. The integration of machine learning and artificial intelligence further enhances these workflows, allowing for the analysis of large datasets and the prediction of complex biological activities. jpionline.orgpharmakonpress.gr

Theoretical Perspectives on Kinin Receptor Antagonism in Disease Pathogenesis

Theoretical perspectives on kinin receptor antagonism in disease pathogenesis are grounded in the understanding of the kallikrein-kinin system (KKS) and the roles of bradykinin B1 and B2 receptors in various pathophysiological processes.

The KKS is involved in numerous physiological and pathological phenomena, including inflammation, vasodilation, increased vascular permeability, and pain. researchgate.netsemanticscholar.org Bradykinin (BK) and Lys-bradykinin (kallidin), produced from kininogen by kallikreins, are key mediators that act primarily through the constitutively expressed B2 receptor and the inducible B1 receptor. mdpi.comresearchgate.netsemanticscholar.org

Theoretical perspectives suggest that antagonizing these receptors, particularly the B2 receptor which is primarily responsible for acute inflammatory responses, can mitigate the detrimental effects of excessive kinin production in various diseases. mdpi.comresearchgate.netsemanticscholar.org For example, kinins contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and edema, which is relevant in conditions like traumatic brain injury (TBI) and ischemic stroke. mdpi.com Bradykinin binding to B2 receptors on endothelial cells increases vascular permeability and causes plasma extravasation. mdpi.com Therefore, B2 receptor antagonists like this compound are theoretically positioned to reduce edema and inflammation in such conditions. mdpi.com

The B1 receptor, while having low expression under normal conditions, is upregulated during injury, infection, and inflammation, contributing to chronic inflammatory responses. mdpi.comnih.govresearchgate.net Theoretical frameworks propose that targeting both B1 and B2 receptors, or primarily the upregulated B1 receptor in chronic settings, could offer therapeutic benefits in diseases where the KKS is activated. mdpi.comnih.govresearchgate.net The interplay between kinin receptors and other systems, such as the renin-angiotensin system, also informs theoretical perspectives on how kinin receptor antagonism can influence disease pathogenesis. nih.govsemanticscholar.org The pro-inflammatory effects of bradykinin, mediated mainly through B2 receptor activation, including vasodilation and increased vascular permeability leading to edema, support the theoretical basis for using B2 receptor antagonists to prevent specific inflammatory responses. semanticscholar.org

Future Research Directions and Unresolved Questions for Bradykinin B2 Receptor Antagonism

Exploration of Novel Therapeutic Avenues Beyond Initial Preclinical Indications

While initial preclinical and clinical investigations for B2 receptor antagonists, including Deltibant, focused on conditions like traumatic brain injury and sepsis, the multifaceted involvement of the bradykinin (B550075) system suggests potential in a wider range of therapeutic areas. mdpi.compatsnap.comnih.gov Future research aims to explore these novel avenues.

Bradykinin, acting primarily through the B2 receptor, is a key mediator of inflammation, pain, and vascular permeability. remedypublications.comnih.govmdpi.comnih.gov This implicates B2 receptor antagonists in conditions characterized by these processes. Beyond angioedema, for which the B2 antagonist icatibant (B549190) is approved, potential future indications include other inflammatory disorders, pain management, and conditions involving vascular dysfunction. mdpi.comremedypublications.comnih.govbeckerentandallergy.com

Research suggests a role for B2 receptor antagonists in reducing brain edema and improving neurological outcomes after experimental cerebral ischemia and traumatic brain injury. nih.govnrf.com.aulshtm.ac.uk Although clinical trials with some B2 antagonists for traumatic brain injury have yielded inconclusive results or faced discontinuation, the preclinical evidence supports continued investigation into the therapeutic potential of modulating B2 receptor activity in neurological injuries. mdpi.comlshtm.ac.uk

Furthermore, the kallikrein-kinin system is involved in cardiovascular regulation, renal function, and glucose metabolism. nih.govnih.govahajournals.org While bradykinin's effects on the cardiovascular system mediated by B2 receptors are often considered protective (e.g., vasodilation), the dual nature of bradykinin signaling means that B2 antagonism could be beneficial in specific contexts of cardiovascular disease or metabolic disorders where excessive bradykinin activity is detrimental. nih.govahajournals.org Unanswered questions remain regarding the safe therapeutic window between potential cardioprotective and pro-inflammatory effects following B2 receptor agonism, which conversely highlights the need to understand the contexts where antagonism might be beneficial. nih.gov

The inducible nature of the bradykinin B1 receptor, often upregulated during inflammation and tissue injury, and its interaction with the constitutively expressed B2 receptor, add another layer of complexity. nih.govnih.govpnas.org Future research may explore the therapeutic potential of targeting both B1 and B2 receptors, or selectively targeting B2 receptors in conditions where their role is distinct from or synergistic with B1 receptor activity. nih.govpnas.orgaai.org

Development of Next-Generation B2 Receptor Antagonists Based on this compound Research

The development of this compound, along with other peptide and non-peptide B2 receptor antagonists like icatibant and anatibant, has provided valuable insights into the structural requirements for B2 receptor binding and antagonism. mdpi.comremedypublications.comnih.govbibliotekanauki.pl Future research in this area focuses on leveraging this knowledge to develop next-generation antagonists with improved properties.

One significant challenge with early peptide antagonists was their susceptibility to enzymatic degradation and limited oral bioavailability. nih.govbibliotekanauki.pl Research is ongoing to develop non-peptide small molecule antagonists that overcome these limitations, offering improved pharmacokinetic profiles and potentially enabling oral administration. nih.govbiospace.comresearchgate.netpharvaris.com Efforts involve identifying minimum pharmacophores and conducting targeted modifications to enhance potency, selectivity, and drug-like properties. bibliotekanauki.plresearchgate.net

The species-specific pharmacological profiles of some B2 receptor antagonists also present a challenge in translating preclinical findings to human efficacy. mdpi.com Future research aims to develop antagonists with consistent activity across species or to utilize humanized animal models to better predict clinical outcomes. pharvaris.compharvaris.com

Understanding the detailed structure and function of the B2 receptor, including insights gained from recently determined receptor structures, is crucial for structure-based drug design of more potent and selective antagonists. nih.govresearchgate.net Molecular modeling and virtual screening techniques are being employed to identify novel chemical scaffolds with desired binding characteristics. researchgate.netresearchgate.net

Furthermore, research into bifunctional ligands that combine B2 antagonism with other properties, such as resistance to peptidases or conjugation with targeting moieties, represents another avenue for developing improved therapeutic agents. nih.govulaval.ca

Elucidation of Specific Cellular and Tissue-Specific Roles of B2 Receptors

While the B2 receptor is known to be constitutively expressed in many tissues, the precise nature of its signaling and functional consequences can vary significantly depending on the cell type and tissue context. nih.govmdpi.comnih.gov Unresolved questions remain regarding these specific roles, and future research is directed towards a more detailed understanding.

Studies have shown B2 receptor expression in endothelial cells, smooth muscle cells, neurons, leukocytes, and other cell types, mediating diverse responses such as vasodilation, increased vascular permeability, pain signaling, and modulation of immune cell function. nih.govmdpi.comnih.govaai.org However, the intricate interplay of B2 receptor signaling pathways within these different cellular environments is not fully elucidated.

For instance, in the context of neurological injury, it is unclear whether the protective or detrimental effects of bradykinin and the impact of B2 antagonism are primarily mediated through vascular or neuronal B2 receptors. nih.gov Further research is needed to dissect the specific contributions of B2 receptors in different cell populations within the central nervous system.

Similarly, while B2 receptors are implicated in renal and cardiovascular function, their precise roles in different cell types within the kidney and heart, and how their activity is modulated in disease states, require further investigation. nih.govnih.govahajournals.orgpnas.org Understanding these tissue-specific roles is essential for predicting the potential therapeutic benefits and off-target effects of B2 receptor antagonists.

Advanced techniques, such as cell-specific gene targeting and imaging agents that can visualize B2 receptor expression and activity in living tissues, are valuable tools for elucidating these specific roles. mdpi.comnih.gov

Identification of Novel Biomarkers for B2 Receptor Activity in Preclinical Research

The development and evaluation of B2 receptor antagonists in preclinical research would be significantly aided by the identification and validation of novel biomarkers that reliably reflect B2 receptor activity and the downstream effects of its modulation. Unresolved questions exist regarding suitable biomarkers, and this is an active area of future research.

Currently, preclinical studies often rely on measuring physiological responses mediated by bradykinin, such as changes in blood pressure, vascular permeability, or edema formation, to assess the efficacy of B2 antagonists. lshtm.ac.ukpharvaris.com While informative, these physiological readouts may not directly reflect the level of receptor engagement or the specific cellular pathways being modulated.

Identifying molecular or cellular biomarkers that are directly linked to B2 receptor activation and inhibition would provide more precise tools for evaluating the pharmacodynamics of B2 antagonists and for selecting promising drug candidates. This could include changes in the expression or phosphorylation status of proteins involved in B2 receptor signaling pathways, or the levels of downstream mediators like nitric oxide or prostaglandins (B1171923) in specific tissues. nih.govmdpi.com

Furthermore, the development of imaging agents that can selectively bind to and visualize B2 receptors could serve as valuable biomarkers for assessing receptor distribution and occupancy in preclinical models. mdpi.comnih.gov This would help in understanding drug distribution and target engagement, and in correlating receptor activity with observed physiological or pathological changes.

Research into kinin-related biomarkers, such as levels of bradykinin or its metabolites, or components of the kallikrein-kinin system, may also provide insights into the activity of the system and the impact of B2 antagonism. pharvaris.com However, distinguishing the specific contribution of B2 receptor activity from the broader activity of the kinin system can be challenging.

Q & A

Q. What is the primary pharmacological mechanism of Deltibant in modulating inflammatory pathways?

this compound is a selective bradykinin B2 receptor (B2R) antagonist that inhibits the binding of bradykinin, a pro-inflammatory peptide. It blocks downstream signaling pathways, such as neutrophil-endothelial interactions, vascular permeability, and edema formation, which are implicated in systemic inflammation and traumatic injury . Methodologically, its efficacy has been validated in animal models (e.g., reversing LPS-induced hypotension in piglet endotoxic shock models) using dose-response studies and receptor-binding assays .

Q. What clinical scenarios have been prioritized for this compound research?

this compound has been investigated in two primary contexts:

- Sepsis/SIRS : A multicenter, double-blind trial (n=504) tested continuous IV infusion (0.3–3.0 µg/kg/min) in patients with gram-negative infections, showing a post hoc survival improvement in this subgroup (p=0.005) .

- Traumatic Brain Injury (TBI) : A phase II trial (n=115) evaluated 3 mg/kg/min infusions over 5 days, with nonsignificant mortality reduction (20% vs. 28% placebo) but reduced intracranial pressure (ICP) in secondary analysis .

Advanced Research Questions

Q. How do contradictory outcomes in this compound’s sepsis trials inform future experimental design?

The 1997 sepsis trial reported no overall 28-day survival benefit (p>0.05) but improved 7-day survival trends (p=0.09) and significant 28-day survival in gram-negative infection subgroups (p=0.005) . This highlights the need for:

Q. What methodological limitations explain this compound’s failure in phase II TBI trials despite preclinical promise?

The phase II TBI trial was terminated prematurely due to preclinical toxicity concerns, though human adverse events were not observed . Key limitations include:

Q. How can researchers address translational gaps between this compound’s animal models and human trials?

Animal studies demonstrated efficacy in endotoxic shock (e.g., piglet LPS models) and cerebral edema (rat TBI models) , but human trials showed marginal benefits. Methodological recommendations:

Q. What lessons can be drawn from this compound’s discontinued development for pain and stroke?

Despite phase II exploration in pain and stroke, development halted due to lack of efficacy and prioritization of other candidates. Key takeaways:

- Pathway redundancy : Bradykinin’s role may be peripheral in these conditions, necessitating broader pathway analysis.

- Trial design : Short therapeutic windows (e.g., acute stroke) may require ultra-early administration, which was logistically unfeasible in past studies .

Methodological Guidance for Future Studies

Q. How should researchers optimize dosing protocols for this compound in sepsis?

The sepsis trial used a 3-day continuous IV infusion (0.3–3.0 µg/kg/min) . Recommendations:

Q. What statistical approaches are critical for analyzing subgroup effects in this compound trials?

The gram-negative sepsis subgroup analysis (p=0.005) underscores the importance of:

- Prespecified subgroup hypotheses to avoid Type I errors from post hoc testing.

- Multivariate regression adjusting for APACHE III scores, infection site, and comorbidities.

- Bayesian adaptive designs to dynamically allocate resources to high-response subgroups .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.